molecular formula C19H16N2O5 B4628177 5-(3-hydroxy-4-methoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-hydroxy-4-methoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4628177
M. Wt: 352.3 g/mol
InChI Key: JMJHMZKGBQBQMZ-NTEUORMPSA-N
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Description

Synthesis Analysis

Synthesis of pyrimidine derivatives often involves multistep chemical reactions, starting from basic building blocks like aldehydes, ketones, and amidines. A typical synthesis pathway for such compounds might involve a Knoevenagel condensation followed by cyclization and further functionalization steps. For instance, Agarkov et al. (2023) discussed the synthesis of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines, showcasing the importance of specific substituents and their positions on the pyrimidine ring in dictating the compound's properties and potential self-assembly in the crystalline phase (Agarkov et al., 2023).

Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis and characterization of novel chemical entities. For instance, it has been used in the creation of pyrazolo[1,5-a]pyrimidine derivatives, which are synthesized through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides and hydrazine hydrate in ethanol. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing potential anticancer properties (Hassan, Hafez, & Osman, 2014).

Biological Activity

Pyrimidine derivatives have been extensively studied for their antihypertensive potential. A study highlighted the effectiveness of certain pyrimidine derivatives against hypertension. These compounds demonstrated blood pressure-lowering, reno-protective, vasodilatory, antioxidant, and anti-inflammatory pathways, suggesting their therapeutic potential in hypertension management (Irshad et al., 2021).

Antimicrobial and Antiviral Activities

Research on dihydropyrimidine derivatives has shown broad biological activities, including antibacterial, antiviral, and anticancer properties. Novel compounds have been synthesized and screened for their in vitro antimicrobial activity against various bacteria and fungi, indicating potential applications in treating infectious diseases (Al-Juboori, 2020).

Inhibition of Protein Kinases

The compound is part of studies focusing on the inhibition of protein kinases, which play a crucial role in signal transduction pathways related to cancer and other diseases. Specific inhibitors targeting tyrosine-specific protein kinases have been synthesized, demonstrating the compound's relevance in developing targeted therapies (Shiraishi et al., 1987).

Luminescent Materials

The aggregation-induced emission of certain derivatives highlights their potential as luminescent materials for various applications, including fluorescent probes and sensors. Changing the substituent on the phenyl ring can alter the emission color, offering customizable options for developing new luminescent materials (Mendigalieva et al., 2022).

Corrosion Inhibition

Pyrimidine derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments, demonstrating significant inhibition efficiency. This application is crucial for protecting industrial infrastructure and minimizing economic losses due to corrosion (Abdallah et al., 2018).

properties

IUPAC Name

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11-4-3-5-13(8-11)21-18(24)14(17(23)20-19(21)25)9-12-6-7-16(26-2)15(22)10-12/h3-10,22H,1-2H3,(H,20,23,25)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJHMZKGBQBQMZ-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)O)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)O)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-hydroxy-4-methoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-(3-hydroxy-4-methoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
5-(3-hydroxy-4-methoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-(3-hydroxy-4-methoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-(3-hydroxy-4-methoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(3-hydroxy-4-methoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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